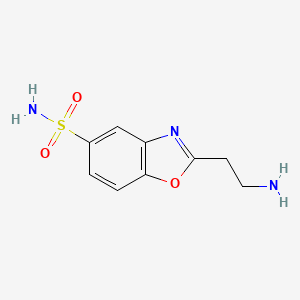

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c10-4-3-9-12-7-5-6(16(11,13)14)1-2-8(7)15-9/h1-2,5H,3-4,10H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMPKJIHDWELEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Cyanation and Cyclization

This method starts with o-aminophenols, which undergo cyanation using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous cyanating agent in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O). The cyanation activates the amino group, facilitating cyclization to form the benzoxazole ring system.

-

o-Aminophenol (0.9 mmol, 100 mg)

NCTS (1.5 equivalents)

BF3·Et2O (2 equivalents)

Solvent: 1,4-dioxane (5 mL)

Reflux for 25–30 hours

-

The Lewis acid activates the cyano group of NCTS, enabling nucleophilic attack by the amino group of the o-aminophenol, followed by elimination of the sulfonamide residue and intramolecular attack by the hydroxyl group to close the benzoxazole ring.

-

Uses nontoxic, readily available reagents

Good to excellent yields

Wide substrate scope

-

Long reaction time (up to 30 hours)

Requires reflux conditions

Smiles Rearrangement via Benzoxazole-2-thiol Activation

This approach involves the activation of benzoxazole-2-thiol with chloroacetyl chloride to form an intermediate that undergoes intramolecular Smiles rearrangement upon reaction with amines such as 5-bromopentylamine hydrobromide.

-

Benzoxazole-2-thiol (0.6 mmol, 1 equiv)

Triethylamine (Et3N, 2 equiv)

5-Bromopentylamine HBr (2 equiv)

Solvent: Toluene (5 mL)

Reflux for 4 hours

-

After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated.

-

The intermediate 5-(benzo[d]oxazol-2-ylthio)pentan-1-amine can be subjected to microwave irradiation in DMF with Et3N to yield N-substituted derivatives.

-

Metal-free synthesis

Short reaction time (4 hours reflux, 2 hours microwave)

Wide amine scope

-

Requires handling of brominated amines

Microwave irradiation step may need specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Activities

The sulfonamide group in 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide enhances its potential as a pharmaceutical agent. Notably, it has been investigated for its antimicrobial properties and as an anticancer agent.

- Case Study: Inhibition of Store-Operated Calcium Entry (SOCE)

- Objective: Synthesize derivatives of 2-Aminoethyl Diphenylborinate (2-APB) for modulation of SOCE in MDA-MB-231 breast cancer cells.

- Method: Derivatives were synthesized with various halogen and small substituents on phenyl rings.

- Outcome: Structural variations affected SOCE modulation activity, indicating potential for targeted cancer therapies.

Densitometric Determination of Flavonoids

This compound has also been utilized in the densitometric determination of flavonoids, showcasing its role in analytical chemistry.

Material Science Applications

Synthesis of Nanocellulose Aerogels

The compound is employed in the synthesis and characterization of amine-modified spherical nanocellulose aerogels.

- Methodology:

- Introduced into spherical CNC hydrogels via C–O–Si bonds.

- Resulted in nano-porous structures with high surface areas (e.g., 262 m²/g via supercritical CO₂ drying).

This application highlights the compound's utility in creating advanced materials with specific structural properties suitable for various industrial applications.

Industrial Applications

Building Blocks for Surfactants and Fabric Softeners

The compound serves as a building block for fabric softeners and surfactants, enhancing textile properties by making them softer and more pleasing to the touch.

Chelating Agents and Latex Paints

It is also used in the synthesis of chelating agents and latex paints, demonstrating versatility across different chemical formulations.

Fuel and Lubricant Additives

In the field of energy, this compound is incorporated into fuel and lubricant oil additives, contributing to improved performance characteristics in these products.

Comparative Analysis with Related Compounds

The unique structural features of this compound can be contrasted with similar compounds:

| Compound Name | Unique Features |

|---|---|

| 2-Aminobenzoxazole | Lacks sulfonamide group; primarily studied for neuropharmacological effects. |

| 4-(Aminomethyl)-1,3-benzoxazole | Contains an amine at a different position; shows distinct biological activity profiles. |

| 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide | Similar structure but differs in substituents; investigated for similar antimicrobial properties. |

The distinct combination of functional groups in this compound enhances both its biological activity and synthetic versatility compared to these related compounds.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to interfere with biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 2-(2-aminoethyl)-1,3-benzoxazole-5-sulfonamide with structurally related sulfonamide derivatives:

*ALogP values inferred from structural analogs in .

†Calculated based on structural similarity.

‡Predicted using fragment-based methods.

Key Observations:

- Substituent Effects: The aminoethyl group in the target compound may improve solubility and target binding compared to chloromethyl (lipophilic) or simple amino substituents.

- ALogP Trends: Compounds with bulky hydrophobic groups (e.g., E1, ALogP 3.58) exhibit higher lipophilicity, whereas polar substituents (e.g., aminoethyl) likely reduce ALogP, enhancing bioavailability.

Pharmacological Activity and Binding Affinity

highlights molecular docking studies for sulfonamide derivatives, with binding energies ranging from -7.03 to -5.75 kcal/mol. For example:

Biological Activity

Introduction

The compound 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves the reaction of benzoxazole derivatives with aminoethyl groups, often utilizing various coupling agents and conditions to optimize yield and purity. Recent studies have highlighted methodologies that enhance the efficiency of synthesizing such compounds using non-toxic reagents and straightforward procedures .

Table 1: Synthesis Conditions and Yields

| Compound | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|

| This compound | Coupling with benzoxazole-2-thiol | 85% | |

| Other benzoxazole derivatives | Various amine substitutions | Varied (60-90%) |

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against several bacterial strains. The compound exhibits selective activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 7.81 to 250 µg/mL. Notably, it shows promising activity against resistant strains compared to standard antibiotics .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, including:

- HepG-2 (liver cancer)

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

In vitro studies reveal that this compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic proteins such as Bax and Bcl-2. The IC50 values for these cell lines range from 10 to 30 µM, demonstrating its potential as a cytotoxic agent .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HepG-2 | 12.53 | Apoptosis induction | |

| MCF-7 | 19.57 | Cell cycle arrest | |

| HCT-116 | 20.30 | Modulation of p53 pathway |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Studies report that it effectively reduces inflammation markers in vitro, with IC50 values comparable to established anti-inflammatory drugs like diclofenac. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on HCT-116 colorectal cancer cells. The results indicated that the compound significantly increased the G2/M phase population and induced reactive oxygen species (ROS) production, leading to enhanced cytotoxicity. Molecular docking studies confirmed its binding affinity to tubulin, suggesting a mechanism similar to known microtubule inhibitors .

Case Study 2: Antimicrobial Activity Against Resistant Strains

Another investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results showed that it maintained activity where conventional antibiotics failed, highlighting its potential as a lead compound in developing new antimicrobial therapies .

Q & A

Basic: What are the key considerations for optimizing solvent-free reductive amination in synthesizing benzoxazole-sulfonamide derivatives?

Methodological Answer:

The synthesis of 2-(2-aminoethyl)-1,3-benzoxazole-5-sulfonamide derivatives often employs solvent-free reductive amination. Critical parameters include:

- Reaction Time : Grinding intermediates (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide) with aldehydes for 15–30 minutes at 25°C ensures efficient imine formation .

- Catalyst Ratio : A 1:1 mixture of sodium borohydride and boric acid enhances selectivity and reduces side reactions .

- Monitoring : TLC (chloroform:methanol, 7:3) is used to track aldehyde consumption and confirm reaction completion .

Advanced: How do heterogeneous catalysts like nano-ZnO or MTAMO influence cyclization efficiency in benzoxazole ring formation?

Methodological Answer:

Nano-ZnO and mesoporous titania-alumina mixed oxide (MTAMO) improve cyclization yields by:

- Surface Area : High surface area enhances contact between 2-aminophenol and carboxylic acid derivatives, accelerating ring closure .

- Acid-Base Sites : MTAMO’s dual acidic and basic sites stabilize transition states, reducing activation energy .

- Solvent Compatibility : Ethanol or DMF is preferred to maintain catalyst activity and product solubility .

Basic: What analytical techniques are critical for characterizing sulfonamide-benzoxazole hybrids?

Methodological Answer:

- Chromatography : HPLC with C18 columns (e.g., 1.52008 or 1.52037) resolves sulfonamide mixtures, using mobile phases like water-acetonitrile with 0.1% formic acid .

- Spectroscopy : FT-IR confirms sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and benzoxazole (C=N at 1620 cm⁻¹) functional groups. ¹H/¹³C NMR verifies substitution patterns .

Advanced: How can molecular docking guide the design of COX-2 inhibitors based on benzoxazole-sulfonamide scaffolds?

Methodological Answer:

- Target Selection : Dock derivatives into COX-2’s hydrophobic active site (PDB ID: 5KIR) to assess binding affinity .

- Key Interactions : Prioritize compounds with hydrogen bonds to Arg120/Tyr355 and hydrophobic contacts with Val349 .

- Validation : Compare docking scores (e.g., Glide scores) with in vitro COX-2 inhibition IC₅₀ values to refine computational models .

Advanced: How do structural modifications (e.g., sulfonyl group positioning) affect pharmacological activity in sulfonamide analogs?

Methodological Answer:

- Sulfonamide Placement : Meta-substitution (e.g., 5-sulfamoyl in furosemide analogs) enhances diuretic activity by improving hydrogen bonding to renal transporters .

- Benzoxazole Rigidity : A 1,3-benzoxazole core increases metabolic stability compared to flexible alkyl chains .

- SAR Studies : Compare analogs like bumetanide (3-amino-5-sulfamoyl-4-phenoxybenzoic acid) to identify optimal substituents for target engagement .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, COX-2 inhibition assays should use consistent LPS-induced inflammation models .

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., UK-1 benzoxazole derivatives) to identify trends in cytotoxicity or selectivity .

- Mechanistic Profiling : Use knock-out models or enzyme kinetics to distinguish on-target vs. off-target effects .

Advanced: What strategies are effective for synthesizing and characterizing metal complexes of benzoxazole-sulfonamide derivatives?

Methodological Answer:

- Metal Selection : Cu(II) or Zn(II) ions coordinate with sulfonamide’s nitrogen and oxygen atoms, forming stable complexes .

- Synthesis : React derivatives (e.g., 3-(4-acetyl-3-hydroxyphenyl)diazenyl-sulfonamide) with metal salts in ethanol under reflux .

- Characterization : UV-Vis (d-d transitions), cyclic voltammetry, and ESR confirm metal-ligand interactions and oxidation states .

Basic: How can TLC and HPLC resolve challenges in purifying benzoxazole-sulfonamide intermediates?

Methodological Answer:

- TLC Optimization : Use silica gel plates with chloroform:methanol (7:3) to separate polar byproducts (Rf ≈ 0.3–0.5) .

- HPLC Gradients : A 10–90% acetonitrile gradient over 20 minutes resolves closely eluting isomers (e.g., ortho vs. para sulfonamides) .

- Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals by exploiting solubility differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.